molecular formula C10H20N2O B8753545 N-butylpiperidine-3-carboxamide

N-butylpiperidine-3-carboxamide

Cat. No.: B8753545
M. Wt: 184.28 g/mol
InChI Key: YXJXOPXCTGLNEU-UHFFFAOYSA-N
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Description

N-Butylpiperidine-3-carboxamide (chemical formula: C₉H₁₈ClNO, molecular weight: 191.7 g/mol) is a piperidine-derived carboxamide featuring a butyl substituent on the piperidine nitrogen. The compound’s piperidine core and carboxamide group enable interactions with biological targets, while the butyl chain enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-butylpiperidine-3-carboxamide

InChI

InChI=1S/C10H20N2O/c1-2-3-7-12-10(13)9-5-4-6-11-8-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

YXJXOPXCTGLNEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Alkyl-Substituted Piperidine Carboxamides

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N-Butylpiperidine-3-carboxamide C₉H₁₈ClNO 191.7 Butyl (N), carboxamide (C3) High lipophilicity; prodrug potential; stable hydrochloride salt form
N-Ethylpiperidine-3-carboxamide C₈H₁₆N₂O 156.2 Ethyl (N), carboxamide (C3) Lower lipophilicity than butyl analog; faster metabolic clearance
N,N-Diethyl-2-fluoropyridine-3-carboxamide C₁₀H₁₂FN₂O 195.2 Diethyl (N), fluorine (C2) Enhanced electronic effects from fluorine; potential CNS targeting

Key Observations :

  • Electronic Modifications : Fluorine or sulfur substitutions (e.g., in N,N-diethyl-2-fluoropyridine-3-carboxamide) alter electron density, influencing binding affinity to enzymes or receptors .

Functional Analogs: Nipecotic Acid Prodrugs and Amino Acid Derivatives

Nipecotic acid (piperidine-3-carboxylic acid) derivatives, such as those studied by Bonina et al. (1999), share structural similarities with this compound but feature carboxylic acid groups instead of carboxamides. These compounds are often esterified to enhance bioavailability .

Compound Key Feature Pharmacological Profile
Nipecotic Acid Prodrugs Carboxylic acid ester Improved CNS uptake; hydrolyzed to active nipecotic acid (GABA reuptake inhibitor)
This compound Carboxamide Potential prodrug activation via amidase hydrolysis; longer half-life than esters

Comparison :

  • Stability : Carboxamides (e.g., this compound) exhibit greater hydrolytic stability than nipecotic acid esters, reducing premature degradation in plasma .
  • Target Specificity : Nipecotic acid derivatives are well-characterized GABA inhibitors, whereas carboxamide analogs may target diverse pathways, depending on substituents .

Piperidine vs. Azetidine Derivatives

Azetidine-based analogs (e.g., N-substituted 3-aminoazetidine-3-carboxylic acids) represent smaller heterocyclic systems. Žukauskait˙e et al.

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